molecular formula C25H23F2N3O3S B2572373 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2,6-difluorophenyl)urea CAS No. 946291-81-2

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2,6-difluorophenyl)urea

Cat. No. B2572373
CAS RN: 946291-81-2
M. Wt: 483.53
InChI Key: CWXFIEMFMRUWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2,6-difluorophenyl)urea is a useful research compound. Its molecular formula is C25H23F2N3O3S and its molecular weight is 483.53. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2,6-difluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2,6-difluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclodextrin Complexation and Molecular Devices

Research has explored the complexation of stilbene derivatives with cyclodextrin, demonstrating the potential of these compounds in the self-assembly of molecular devices. The study investigates the photoisomerization behaviors of these complexes, highlighting their function as molecular switches and devices, which could have implications for developing novel materials and nanotechnology applications (Lock et al., 2004).

Crystal Structure Analysis

The crystal structure of cyclosulfamuron, a related sulfonylurea herbicide, has been analyzed, providing insights into the molecular configuration and interactions within the compound. Such studies are crucial for understanding the chemical and physical properties of new compounds, which can inform their potential applications in various industries (Kang et al., 2015).

Synthesis of Hydroxamic Acids and Ureas

Research demonstrates a method for the synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate. This method provides a racemization-free synthesis pathway that is milder and more environmentally friendly, indicating its significance in pharmaceutical and chemical manufacturing processes (Thalluri et al., 2014).

Herbicide Degradation and Environmental Impact

Studies on the degradation and side effects of sulfonylurea herbicides in soil reveal their degradation kinetics and lack of detrimental effects on soil microbial activities at concentrations used in agricultural practice. Such research is critical for evaluating the environmental impact of new chemical compounds and ensuring their safe use (Dinelli et al., 1998).

Antioxidant Activity Evaluation

The synthesis and evaluation of antioxidant activities of novel derivatives highlight the potential therapeutic applications of these compounds. By exploring their chemical reactions and biological effects, researchers can identify promising candidates for further development in drug discovery and development (George et al., 2010).

properties

IUPAC Name

1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F2N3O3S/c1-17-24(19-10-5-6-13-22(19)30(17)16-18-8-3-2-4-9-18)34(32,33)15-14-28-25(31)29-23-20(26)11-7-12-21(23)27/h2-13H,14-16H2,1H3,(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXFIEMFMRUWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2,6-difluorophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.